

(4-Carbamoylphenyl)boronic acid CAS number and molecular formula

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Compound of Interest

Compound Name: (4-Carbamoylphenyl)boronic acid

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(4-Carbamoylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Carbamoylphenyl)boronic acid**, a versatile building block in medicinal chemistry and materials science. It details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for the scientific community.

Core Chemical Identifiers and Properties

(4-Carbamoylphenyl)boronic acid, also known as 4-boronobenzamide, is an aromatic boronic acid derivative. Its key identifiers and physicochemical properties are summarized below.

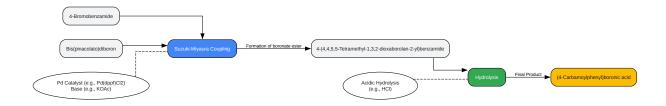


Property	Value	Reference
CAS Number	123088-59-5	[1][2][3][4][5]
Molecular Formula	C7H8BNO3	[1][2][3][6]
Molecular Weight	164.95 g/mol	[1][2][3]
IUPAC Name	(4-carbamoylphenyl)boronic acid	[6]
Appearance	White to off-white solid	[5]
Synonyms	4-Carbamoylbenzeneboronic acid, 4- Aminocarbonylphenylboronic acid	

Synthesis and Experimental Protocol

The synthesis of **(4-Carbamoylphenyl)boronic acid** typically involves the hydrolysis of a corresponding boronate ester, which is often prepared via a palladium-catalyzed cross-coupling reaction. A general experimental workflow is outlined below.

Diagram: Synthetic Pathway of (4-Carbamoylphenyl)boronic acid





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Caption: General synthetic scheme for (4-Carbamoylphenyl)boronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

- Reaction Setup: To a solution of 4-bromobenzamide (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in a suitable solvent (e.g., dioxane), add potassium acetate (3 equivalents) and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)CI2) (0.03 equivalents).
- Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Isolation of Intermediate: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, can be purified by column chromatography.
- Hydrolysis: Dissolve the purified boronate ester in a mixture of acetone and aqueous hydrochloric acid (e.g., 2 M HCl). Stir the solution at room temperature for 2-4 hours.
- Final Product Isolation: Remove the acetone under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield (4-Carbamoylphenyl)boronic acid as a solid.

Applications in Drug Discovery and Materials Science

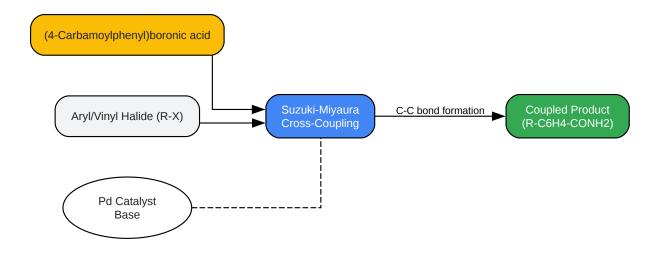
(4-Carbamoylphenyl)boronic acid serves as a crucial building block in the synthesis of a wide range of organic molecules due to the versatile reactivity of the boronic acid moiety.

Role in Suzuki-Miyaura Cross-Coupling Reactions



The primary application of **(4-carbamoylphenyl)boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate. The carbamoyl group (-CONH2) can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow



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Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

Structural Information

The crystal structure of **(4-carbamoylphenyl)boronic acid** reveals that the molecules are linked by intermolecular N—H···O and O—H···O hydrogen bonds, forming sheet-like structures. [7] The boronic acid and carbamoyl functional groups are twisted out of the plane of the benzene ring.[7] This hydrogen bonding capability is a key feature influencing its use in the design of supramolecular assemblies and crystal engineering.

In conclusion, **(4-Carbamoylphenyl)boronic acid** is a valuable reagent for researchers in organic synthesis and medicinal chemistry. Its well-defined reactivity and structural features make it a reliable component for the construction of complex molecules with potential therapeutic applications.



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